molecular formula C20H21NO3 B137585 N-Desmethyl Olopatadine CAS No. 113835-92-0

N-Desmethyl Olopatadine

Cat. No. B137585
M. Wt: 323.4 g/mol
InChI Key: VQMJUHOJPCPUAM-IDUWFGFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Desmethyl Olopatadine” is an impurity of Olopatadine, which is a histamine blocker and mast cell stabilizer . It is also known as "N-Nitroso Olopatadine N-Desmethyl Impurity" .


Synthesis Analysis

The synthesis of Olopatadine, from which “N-Desmethyl Olopatadine” is derived, involves a process that results in improved yield of the desired Z isomer . The process uses Wittig reaction as a key step .


Molecular Structure Analysis

The molecular formula of “N-Desmethyl Olopatadine” is C20H21NO3 . The chemical name is (Z)-2-(11-(3-(methyl (nitroso)amino)propylidene)-6,11-dihydrodibenzo [b,e]oxepin-2-yl)acetic acid .


Chemical Reactions Analysis

“N-Desmethyl Olopatadine” is formed by CYP3A4 . It is a N-Nitroso of secondary amine present in Olopatadine .


Physical And Chemical Properties Analysis

“N-Desmethyl Olopatadine” has a molecular weight of 323.39 . Its density is 1.237±0.06 g/cm3 (Predicted), and its boiling point is 534.6±50.0 °C (Predicted) .

Scientific Research Applications

Inhibition of Cytokine Expression and Degranulation

N-Desmethyl Olopatadine, as a derivative of Olopatadine, shares its anti-allergic properties, such as functioning as a histamine H1 antagonist. Research indicates that Olopatadine effectively inhibits the expression of cytokine genes, notably interleukin-4 (IL-4), in mast cells. This property is significant for its application in allergic reactions where cytokine expression plays a crucial role. Additionally, it inhibits mast cell degranulation and the release of arachidonic acid metabolites, vital in managing allergic responses (Matsubara et al., 2004).

Rapid Antihistamine Effects on Skin Responses

Olopatadine has demonstrated rapid and potent antihistamine effects on histamine-induced skin responses, which is relevant for the treatment of conditions like urticaria, rhinitis, and atopic dermatitis. This effect was observed as early as 60 minutes after oral administration, indicating its potential for fast-acting relief in allergic skin reactions (Morita et al., 2002).

Interactions with Membranes

Studies on Olopatadine's interactions with model and natural membranes reveal its unique behavior among antihistamines. Olopatadine exhibits low intrinsic surface activity, limiting its interaction with natural membranes, which contributes to its topical ocular comfort and patient acceptance. This characteristic differentiates it from other antihistamines, which often promote membrane perturbation (Brockman et al., 2003).

Limiting Brain Penetration

Olopatadine is a substrate of P-glycoprotein (P-gp), and research indicates that P-gp limits its brain penetration without affecting plasma concentration. This property is crucial for minimizing central nervous system side effects like sedation, common in many antihistamines, making Olopatadine a preferable choice for allergic disorders treatment (Mimura et al., 2008).

Safety And Hazards

“N-Desmethyl Olopatadine” is toxic if swallowed . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

2-[(11Z)-11-[3-(methylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-21-10-4-7-17-16-6-3-2-5-15(16)13-24-19-9-8-14(11-18(17)19)12-20(22)23/h2-3,5-9,11,21H,4,10,12-13H2,1H3,(H,22,23)/b17-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMJUHOJPCPUAM-IDUWFGFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556304
Record name {(11Z)-11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyl Olopatadine

CAS RN

113835-92-0
Record name N-Desmethyl olopatadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113835920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {(11Z)-11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYL OLOPATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B32K679JBG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethyl Olopatadine
Reactant of Route 2
N-Desmethyl Olopatadine
Reactant of Route 3
N-Desmethyl Olopatadine
Reactant of Route 4
N-Desmethyl Olopatadine
Reactant of Route 5
N-Desmethyl Olopatadine
Reactant of Route 6
N-Desmethyl Olopatadine

Citations

For This Compound
6
Citations
E Meier, A Narvekar, GR Iyer, HB DuBiner… - Clinical …, 2017 - Taylor & Francis
… In the pharmacokinetic study, plasma concentrations of olopatadine and its metabolites, N-desmethyl olopatadine and N-oxide olopatadine, were assessed on Day 1 (following the first […
Number of citations: 12 www.tandfonline.com
PS Roland, BF Marple, GM Wall - Expert review of clinical …, 2010 - Taylor & Francis
… identified: olopatadine N-oxide and N-desmethyl olopatadine. In vitro studies with cDNA-… (FMO) revealed that N-desmethyl olopatadine formation was catalyzed mainly by CYP3A4, …
Number of citations: 7 www.tandfonline.com
PS Roland, MW Ryan, GM Wall - Expert Opinion on …, 2010 - Taylor & Francis
… Two of six minor metabolites have been identified: olopatadine N-oxide and N-desmethyl olopatadine. Olopatadine at concentrations up to 33,900 ng/ml did not inhibit the in vitro …
Number of citations: 7 www.tandfonline.com
A Agent - 2020 - pdf.hres.ca
… Peak plasma concentrations of the active metabolite, N-desmethyl olopatadine and inactive N-oxide metabolite were low, less than 1% and 3% of parent, respectively. …
Number of citations: 2 pdf.hres.ca
A Agent - pdf.hres.ca
… Peak plasma concentrations of the active metabolite, N-desmethyl olopatadine and inactive N-oxide metabolite were low, less than 1% and 3% of the parent, respectively. …
Number of citations: 0 pdf.hres.ca
M Std, A Agent - 2016 - pdf.hres.ca
… Peak plasma concentrations of the active metabolite, N-desmethyl olopatadine and inactive N-oxide metabolite were low, less than 1% and 3% of parent, respectively. …
Number of citations: 2 pdf.hres.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.